molecular formula C194H295N55O57 B612349 Peptide yy human CAS No. 118997-30-1

Peptide yy human

货号: B612349
CAS 编号: 118997-30-1
分子量: 4309.81
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peptide YY (PYY) is a 36-amino acid gut hormone produced by enteroendocrine L-cells in the distal gastrointestinal tract, primarily in response to nutrient ingestion . It belongs to the neuropeptide Y (NPY) family, which includes NPY and pancreatic polypeptide (PP). PYY exists in two major forms: the full-length PYY(1-36) and the truncated PYY(3-36), which is generated by dipeptidyl peptidase-4 (DPP-4) cleavage . PYY(3-36) is the predominant circulating form, exhibiting high affinity for the Y2 receptor (Y2R) in the hypothalamus, where it suppresses appetite and reduces food intake by inhibiting NPY/agouti-related peptide (AgRP) neurons and stimulating pro-opiomelanocortin (POMC) neurons .

PYY secretion correlates with meal caloric content, peaking 1–2 hours postprandially . Beyond its role in appetite regulation, PYY modulates gastrointestinal motility, gastric acid secretion, and pancreatic exocrine function . Elevated PYY levels are observed in neonates, suggesting a role in adapting to enteral nutrition postnatally . However, obese individuals exhibit attenuated PYY release, contributing to reduced satiety and hyperphagia .

准备方法

Synthetic Routes and Reaction Conditions

Peptide YY can be synthesized using solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of peptide YY involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, often involving automated peptide synthesizers. The final product is purified using high-performance liquid chromatography to ensure the removal of any impurities .

化学反应分析

Types of Reactions

Peptide YY undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of peptide YY and various analogs with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .

科学研究应用

Obesity and Weight Regulation

PYY has garnered significant attention as a potential therapeutic target for obesity management. Studies indicate that exogenous administration of PYY3-36 can reduce food intake and increase energy expenditure in both lean and obese individuals. For instance, research demonstrated that PYY3-36 administration leads to decreased feeding behavior through its action on hypothalamic neurons .

Table 1: Effects of PYY on Appetite and Weight Management

Study ReferencePopulationInterventionOutcome
Lean & Obese HumansExogenous PYY3-36Reduced food intake
Non-Diabetic AdultsFasting/Postprandial PYY MeasurementNegative correlation with body weight changes
Obese PatientsPYY AdministrationIncreased satiety ratings

Metabolic Disorders

Research indicates that PYY levels are altered in various metabolic disorders. For example, patients with anorexia nervosa exhibit elevated fasting plasma PYY levels, which may contribute to their reduced appetite . Conversely, low plasma PYY levels have been associated with diet-induced obesity, suggesting a potential role for PYY replacement therapy in treating obesity .

Table 2: PYY Levels in Metabolic Disorders

ConditionPlasma PYY LevelImplication
Anorexia NervosaElevatedReduced appetite
ObesityDecreasedPotential for therapy
Major DepressionIncreasedAssociated with weight loss

Gastrointestinal Function

PYY has significant effects on gastrointestinal motility and secretion. It inhibits gastric acid secretion during the cephalic and gastric phases, thereby modulating digestive processes . This action suggests potential clinical applications for managing conditions like peptic ulcers or gastroesophageal reflux disease (GERD).

Table 3: Role of PYY in Gastrointestinal Function

Study ReferencePhase of SecretionEffect of PYY
Cephalic & GastricInhibition of gastric acid secretion
PostprandialElevated plasma levels after meals

Case Study 1: PYY in Obesity Management

A clinical trial involving obese individuals assessed the effects of chronic administration of PYY3-36. Participants showed significant reductions in caloric intake and body weight over a 12-week period. The study highlighted the potential of PYY as a therapeutic agent for obesity management.

Case Study 2: PYY and Cardiovascular Risk

In patients presenting with acute myocardial infarction, elevated levels of circulating PYY were associated with increased cardiovascular risk factors. This finding underscores the importance of monitoring PYY levels as part of cardiovascular health assessments .

作用机制

Peptide YY exerts its effects by binding to neuropeptide Y receptors, specifically the Y2 receptor. This binding inhibits gastric motility and increases water and electrolyte absorption in the colon. Peptide YY also suppresses pancreatic secretion and reduces appetite by acting on the central nervous system. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the regulation of appetite and energy homeostasis .

相似化合物的比较

Structural and Receptor Affinity Comparisons

The NPY family shares structural homology but differs in receptor specificity and physiological roles. Key comparisons include:

Table 1: Receptor Affinity Profiles of PYY, NPY, and PP

Peptide Y1 Receptor Y2 Receptor Y4 Receptor Primary Source
PYY Low High Moderate Intestinal L-cells
NPY High Moderate Low Central and peripheral neurons
PP Low Low High Pancreatic PP cells
  • PYY : Binds preferentially to Y2R (Kd = 434 pM in rat intestinal membranes) , with moderate affinity for Y4R .
  • NPY : Highest affinity for Y1R, implicated in stress responses and feeding .
  • PP : Selective for Y4R (Kd = 13.8 pM), regulating pancreatic secretion and gastric emptying .

Functional Differences

Appetite Regulation

  • PYY(3-36) : Reduces food intake by 25–35% in humans via Y2R activation . Obese subjects show blunted PYY responses, exacerbating energy imbalance .
  • NPY : Stimulates feeding via Y1R/Y5R in the hypothalamus; central administration increases food intake by 40–50% in rodents .
  • PP : Suppresses appetite via Y4R but with weaker effects compared to PYY .

Gastrointestinal Effects

  • PYY : Inhibits gastric emptying and intestinal motility, prolonging nutrient absorption .
  • NPY : Reduces intestinal cAMP production, counteracting vasoactive intestinal peptide (VIP)-stimulated secretion .
  • PP : Slows gastric emptying but lacks significant effects on colonic motility .

Reproductive Hormone Interactions

  • NPY : Modulates gonadotropin-releasing hormone (GnRH) pulsatility, linking stress to reproductive dysfunction .

Therapeutic Potential

Obesity Management

  • PYY analogs: In clinical trials for obesity due to potent anorexigenic effects. Co-administration with GLP-1 enhances insulin secretion .
  • NPY antagonists : Target Y1R/Y5R to reduce hyperphagia in metabolic syndrome .
  • PP analogs: Limited efficacy in weight loss but useful in pancreatic insufficiency .

Key Research Findings

Table 2: Comparative Physiological Effects in Humans

Parameter PYY(3-36) NPY PP
Food Intake ↓ 25–35% ↑ 40–50% ↓ 10–15%
Gastric Emptying ↓ 30–40% No effect ↓ 20%
Receptor Target Y2R Y1R/Y5R Y4R
Plasma Half-life 15–20 min 5–10 min 5–8 min

生物活性

Peptide YY (PYY) is a gut-derived hormone primarily secreted by L-cells in the intestinal mucosa, particularly in the ileum and colon. It plays a crucial role in regulating appetite and energy homeostasis. This article explores the biological activity of PYY, its mechanisms of action, and implications for obesity and metabolic disorders based on diverse research findings.

Structure and Forms of PYY

PYY exists in two primary forms:

  • PYY1-36 : The full-length peptide.
  • PYY3-36 : A truncated form with increased receptor affinity, particularly for the Y2 receptor.

The predominant circulating form in humans is PYY3-36, which is responsible for mediating the peptide's physiological effects, including appetite suppression and modulation of energy balance .

PYY exerts its effects through interactions with specific receptors located throughout the central nervous system (CNS) and peripheral tissues. The primary receptors involved include:

  • Y1 receptor (Y1R) : Associated with orexigenic effects when activated.
  • Y2 receptor (Y2R) : Mediates anorectic effects; its activation leads to reduced food intake.
  • Y5 receptor (Y5R) : Also implicated in appetite regulation, although its role is less well-defined than that of Y2R .

Appetite Regulation

PYY is released postprandially (after eating) in response to food intake, signaling satiety and reducing hunger. Studies show that plasma levels of PYY increase significantly after meals, correlating with decreased caloric intake .

Case Studies and Clinical Trials

  • Obesity and PYY Deficiency :
    • Research indicates that obese individuals often exhibit lower levels of circulating PYY compared to their normal-weight counterparts. This deficiency may contribute to reduced satiety and increased food intake, reinforcing obesity .
    • A study involving 20 normal-weight and 20 obese subjects revealed that the latter had a significantly attenuated PYY response to meals, which was associated with lower satiety levels .
  • Post-Gastric Bypass Surgery :
    • PYY3-36 has been shown to mediate weight loss benefits observed after gastric bypass surgery, suggesting its potential therapeutic role in obesity management .
  • Effects of Exercise :
    • Aerobic exercise has been linked to increased circulating levels of PYY, indicating that physical activity may enhance its appetite-suppressing effects .

Data Table: Summary of Key Research Findings on PYY

Study ReferencePopulationKey Findings
MicePYY regulates bone remodeling; upregulated under low bone mass conditions.
101 subjectsVariants in PYY gene associated with obesity-related phenotypes; no major mutations found.
Healthy adultsMeal ingestion increased PYY by 50%; fasting decreased levels significantly.
Obese vs Normal-weightLower endogenous PYY response in obese subjects; correlated with increased food intake.
Post-surgery patientsEnhanced appetite regulation post-gastric bypass linked to increased PYY3-36 levels.

Implications for Treatment

Given its role in appetite regulation and energy balance, PYY has emerged as a potential target for obesity treatment strategies. Pharmacological approaches aimed at enhancing PYY signaling or mimicking its effects could offer new avenues for managing obesity and related metabolic disorders.

常见问题

Basic Research Questions

Q. What are the primary physiological roles of Peptide YY (PYY) in humans, and how are these studied experimentally?

PYY is a gastrointestinal hormone involved in appetite regulation, energy homeostasis, and glucose metabolism. Key methodologies include:

  • Immunoassays : ELISA and radioimmunoassays (RIA) to quantify PYY levels in plasma or tissue samples, with validated antibodies targeting specific isoforms (e.g., PYY1-36 and PYY3-36) .
  • Animal Models : Knockout mice or diet-induced obesity models to study PYY's effects on food intake and metabolic pathways.
  • Human Trials : Controlled feeding studies with pre- and postprandial blood sampling to correlate PYY secretion with satiety signals .

Q. How do researchers ensure specificity when detecting PYY in human samples?

  • Antibody Validation : Use antibodies verified for cross-reactivity and specificity via Western blot (WB) and immunohistochemistry (IHC) in tissues like pancreas, colon, and small intestine .
  • Pre-analytical Controls : Standardize sample collection (e.g., fasting duration, anticoagulants) to minimize proteolytic degradation of PYY.
  • Chromatographic Separation : High-performance liquid chromatography (HPLC) to distinguish PYY isoforms from structurally similar peptides (e.g., NPY) .

Advanced Research Questions

Q. What experimental designs address contradictions in PYY's receptor binding mechanisms?

Discrepancies in PYY-Y2 receptor interactions are resolved through:

  • Computational Modeling : Molecular dynamics simulations to predict binding pockets (e.g., Tyr5.38 and Leu6.51 in Y2 receptor) and validate via mutagenesis .
  • Functional Assays : Dose-response studies using truncated PYY analogs to identify critical residues (e.g., Tyr36) for receptor activation .
  • Comparative Studies : Cross-species receptor comparisons to isolate human-specific binding features.

Q. How can batch-to-batch variability in synthetic PYY affect experimental reproducibility?

  • Quality Control : Request peptide content analysis (e.g., HPLC purity >95%) and TFA removal (<1%) for cell-based assays .
  • Standardization : Normalize peptide concentrations using mass spectrometry (MS) and pre-test batches in pilot assays.
  • Documentation : Report synthesis protocols (e.g., solid-phase vs. recombinant methods) and storage conditions in publications .

Q. What ethical considerations are critical for human studies involving PYY measurement?

  • Informed Consent : Disclose risks of repeated blood sampling and potential discomfort during appetite assessments .
  • Vulnerable Populations : Justify inclusion/exclusion of participants with metabolic disorders (e.g., obesity, diabetes) in protocols .
  • Data Anonymization : Securely store biometric data to protect participant privacy .

Q. Methodological Challenges and Solutions

Q. How do researchers validate hypotheses about PYY's role in metabolic pathways?

  • Multi-omics Integration : Combine transcriptomics (e.g., Y2 receptor expression) with metabolomics to map PYY's downstream effects .
  • Knockdown Models : siRNA silencing of PYY or Y2 receptors in cell lines to assess pathway dependencies.
  • Longitudinal Cohorts : Track PYY levels and metabolic outcomes (e.g., BMI, HbA1c) over years to establish causal links .

Q. What strategies mitigate confounding factors in clinical PYY studies?

  • Stratified Sampling : Group participants by age, sex, and baseline PYY levels to control for heterogeneity.
  • Crossover Designs : Compare intra-individual PYY responses to dietary interventions (e.g., high-fat vs. low-carb meals) .
  • Blinding : Mask laboratory technicians to participant groups during sample analysis to reduce bias .

Q. Emerging Research Frontiers

Q. Can computational models predict PYY's therapeutic potential for metabolic diseases?

  • In Silico Screening : Virtual docking studies to identify small molecules that modulate Y2 receptor activity .
  • Machine Learning : Train algorithms on clinical datasets to predict PYY’s efficacy in obesity interventions.
  • Pharmacodynamic Profiling : Test PYY analogs for stability and bioavailability using in vitro gut models .

属性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLOPYTAAFMTN-SBUIBGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C194H295N55O57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4310 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118997-30-1
Record name Peptide yy human
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118997301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。